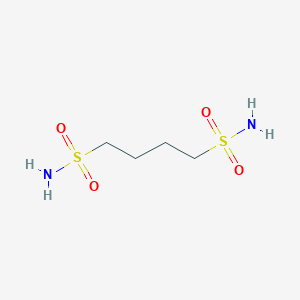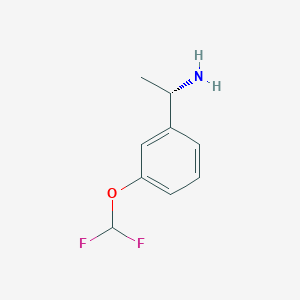![molecular formula C12H13ClF3N B13523057 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine CAS No. 526182-97-8](/img/structure/B13523057.png)
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties. The compound consists of a piperidine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in medicinal chemistry and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield 4-chloro-3-(trifluoromethyl)benzoic acid, while reduction may produce 4-chloro-3-(trifluoromethyl)phenylmethanol .
Applications De Recherche Scientifique
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of analgesic agents due to its potential to modulate pain pathways.
Biological Studies: It serves as a tool compound to study the effects of trifluoromethyl-substituted phenyl groups on biological systems.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets in the body. The compound is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For example, it may act on opioid receptors to exert analgesic effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar structure but contains an additional hydroxyl group, which may alter its chemical and biological properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of a piperidine ring, leading to different reactivity and applications.
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine is unique due to its combination of a piperidine ring and a trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
526182-97-8 |
|---|---|
Formule moléculaire |
C12H13ClF3N |
Poids moléculaire |
263.68 g/mol |
Nom IUPAC |
2-[4-chloro-3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H13ClF3N/c13-10-5-4-8(7-9(10)12(14,15)16)11-3-1-2-6-17-11/h4-5,7,11,17H,1-3,6H2 |
Clé InChI |
FVYRVICBPLTSTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


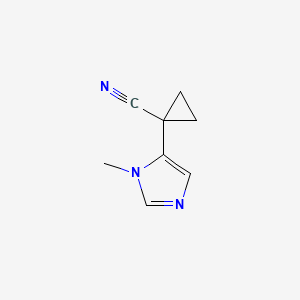
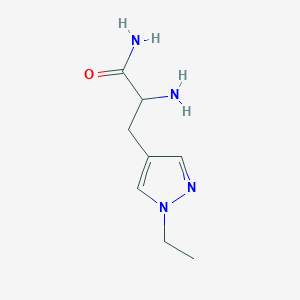
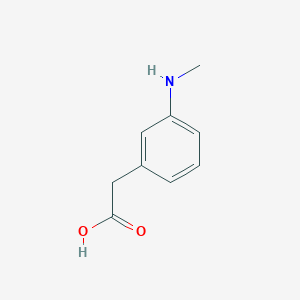
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
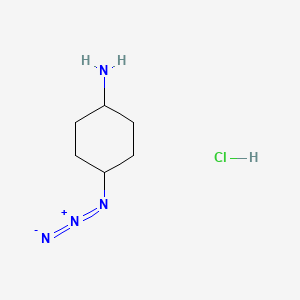
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)


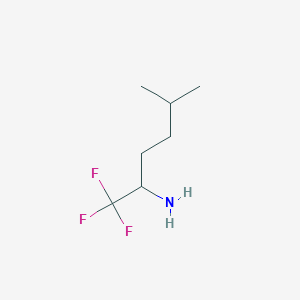
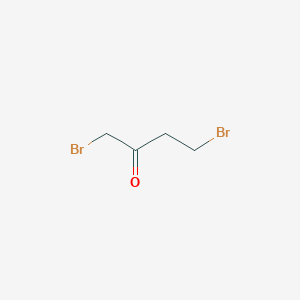
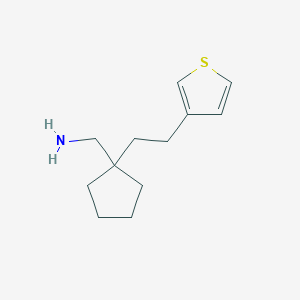
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
